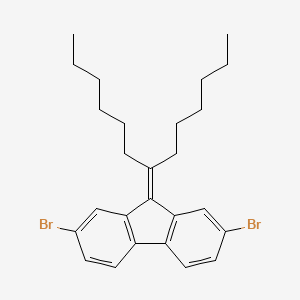
2,7-Dibromo-9-(tridecan-7-ylidene)-9H-fluorene
描述
2,7-Dibromo-9-(tridecan-7-ylidene)-9H-fluorene is an organic compound that belongs to the class of fluorene derivatives. This compound is characterized by the presence of two bromine atoms at the 2 and 7 positions and a bishexyl-methylene group at the 9 position of the fluorene ring. It is primarily used in the synthesis of organic semiconducting polymers and has applications in organic light-emitting diodes (OLEDs) and other electronic devices.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dibromo-9-(tridecan-7-ylidene)-9H-fluorene typically involves the bromination of fluorene derivatives followed by the introduction of the bishexyl-methylene group. One common method includes the following steps:
Bromination: Fluorene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to introduce bromine atoms at the 2 and 7 positions.
Alkylation: The dibromofluorene is then reacted with hexyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide to introduce the bishexyl-methylene group at the 9 position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.
化学反应分析
Types of Reactions: 2,7-Dibromo-9-(tridecan-7-ylidene)-9H-fluorene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form fluorenone derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Stille coupling to form extended conjugated systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate are used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Coupling Reactions: Palladium catalysts and organoboron or organotin reagents are commonly used.
Major Products:
Substitution Products: Various substituted fluorenes depending on the nucleophile used.
Oxidation Products: Fluorenone derivatives.
Coupling Products: Extended conjugated polymers and oligomers.
科学研究应用
2,7-Dibromo-9-(tridecan-7-ylidene)-9H-fluorene has a wide range of applications in scientific research:
Organic Electronics: It is used in the synthesis of organic semiconducting polymers for OLEDs and organic photovoltaic cells (OPVs).
Material Science: The compound is utilized in the development of new materials with unique electronic and optical properties.
Biological Research: It serves as a building block for the synthesis of fluorescent probes and sensors.
Medicinal Chemistry: The compound is explored for its potential use in drug delivery systems and as a precursor for bioactive molecules.
作用机制
The mechanism of action of 2,7-Dibromo-9-(tridecan-7-ylidene)-9H-fluorene is primarily related to its electronic properties. The presence of bromine atoms and the bishexyl-methylene group influences the compound’s ability to participate in electronic interactions and conjugation. This makes it an effective material for use in electronic devices where charge transport and light emission are critical. The molecular targets and pathways involved include interactions with electron-rich and electron-deficient species, facilitating charge transfer and energy transfer processes.
相似化合物的比较
- 2,7-Dibromo-9,9-dimethylfluorene
- 2,7-Dibromo-9,9-dihexylfluorene
- 2,7-Dibromo-9,9-dioctylfluorene
Comparison:
- 2,7-Dibromo-9-(tridecan-7-ylidene)-9H-fluorene is unique due to the presence of the bishexyl-methylene group, which provides enhanced solubility and processability compared to other similar compounds.
- 2,7-Dibromo-9,9-dimethylfluorene has smaller alkyl groups, resulting in different solubility and electronic properties.
- 2,7-Dibromo-9,9-dihexylfluorene and 2,7-Dibromo-9,9-dioctylfluorene have longer alkyl chains, which can influence the material’s flexibility and packing in solid-state applications.
属性
分子式 |
C26H32Br2 |
|---|---|
分子量 |
504.3 g/mol |
IUPAC 名称 |
2,7-dibromo-9-tridecan-7-ylidenefluorene |
InChI |
InChI=1S/C26H32Br2/c1-3-5-7-9-11-19(12-10-8-6-4-2)26-24-17-20(27)13-15-22(24)23-16-14-21(28)18-25(23)26/h13-18H,3-12H2,1-2H3 |
InChI 键 |
UPLNKAHTAVYBRM-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(=C1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CCCCCC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details














体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-Bromo-2-ethyl-3-nitropyrazolo[1,5-a]pyridine](/img/structure/B8289916.png)
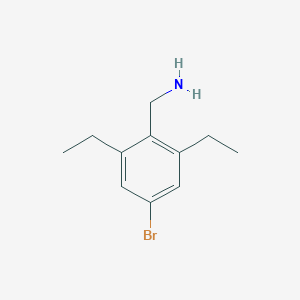

![5'-fluoro-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-quinoline]](/img/structure/B8289952.png)

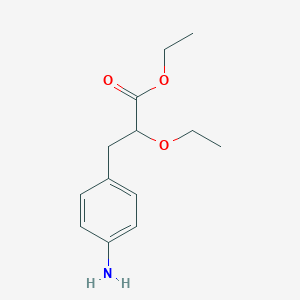
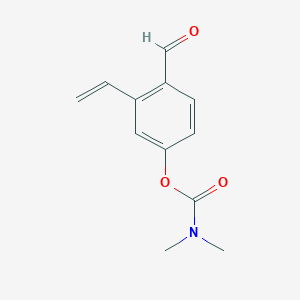
![(4-Tert-butyl-benzyl)-[2-(3-fluoro-phenyl)-ethyl]-amine](/img/structure/B8289976.png)
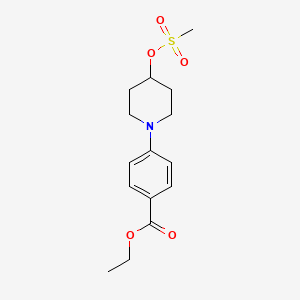
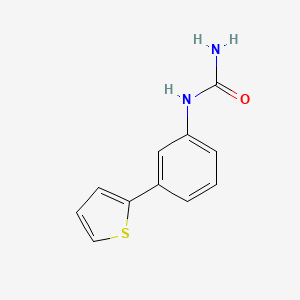
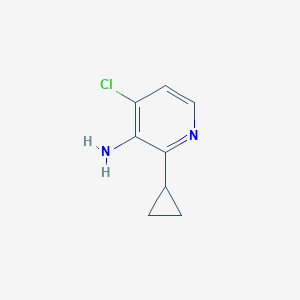
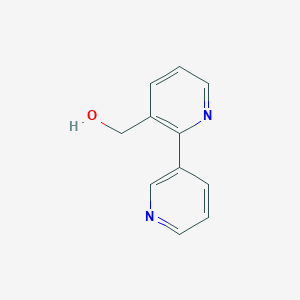
![Methyl 3-hydroxynaphtho[2,3-B]furan-2-carboxylate](/img/structure/B8290007.png)
![6,7-Dichloro-5-hydroxy-2-n-propylbenzo[b]thiophene](/img/structure/B8290011.png)
